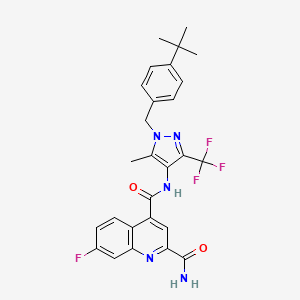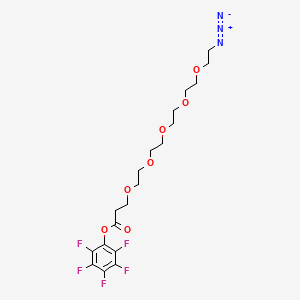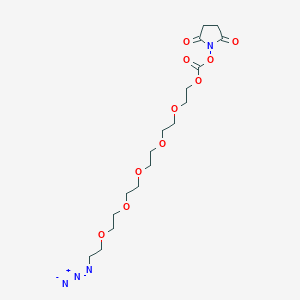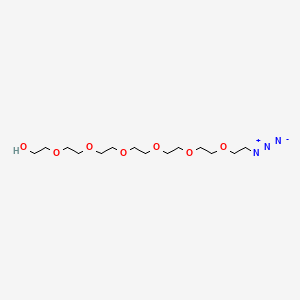
BAY-588
Overview
Description
BAY-588: is a chemical compound known for its role as an inactive control probe for BAY-876, which is a potent and selective inhibitor of glucose transporter 1 (GLUT1). The compound has a molecular formula of C₂₇H₂₅F₄N₅O₂ and a molecular weight of 527.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-588 involves the preparation of N-pyrazolyl quinolinecarboxamides. The specific synthetic route and reaction conditions are detailed in the patent WO2015091428A1 . The compound is typically stored at low temperatures, with the powder form being stable at -20°C for up to three years and in solvent form at -80°C for up to one year .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the synthesis follows standard organic chemistry protocols for the preparation of quinolinecarboxamides .
Chemical Reactions Analysis
Types of Reactions: BAY-588 is known to undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and pyrazole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxamide derivatives, while substitution reactions can produce various substituted quinolinecarboxamides .
Scientific Research Applications
BAY-588 is primarily used as an inactive control probe for BAY-876 in scientific research. Its applications include:
Chemistry: Used to study the inhibition of glucose transporters, particularly GLUT1.
Biology: Employed in cellular studies to understand glucose uptake mechanisms.
Medicine: Investigated for its potential role in targeting glucose transport in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting glucose transporters .
Mechanism of Action
BAY-588 itself does not exhibit significant biological activity but serves as a control for BAY-876. BAY-876 inhibits glucose transporter 1 (GLUT1) by binding to the transporter and preventing glucose uptake into cells. This inhibition can affect cellular metabolism and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
BAY-876: A potent and selective inhibitor of GLUT1 with significant biological activity.
WZB-117: Another GLUT1 inhibitor with different selectivity and potency.
Glutor: A compound with similar inhibitory effects on glucose transporters .
Uniqueness of BAY-588: this compound is unique in its role as an inactive control probe, allowing researchers to differentiate between the specific effects of GLUT1 inhibition by BAY-876 and other non-specific effects. This makes it a valuable tool in scientific research for studying glucose transport mechanisms .
Properties
IUPAC Name |
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZBWVQLFNTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















